Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)
Description
This compound is a stereochemically defined heptanoic acid derivative with a complex substitution pattern. Its structure includes:
- Heptanoic acid backbone: A seven-carbon carboxylic acid chain.
- 3-Methoxy group: At position 3, enhancing lipophilicity and influencing electronic properties.
- 5-Methyl group: A hydrophobic substituent at position 3.
- 4-[Methyl[(phenylmethoxy)carbonyl]amino] group: A carbamate-protected methylamino group, where the phenylmethoxycarbonyl (Cbz) moiety acts as a protective group commonly used in peptide synthesis .
- 1,1-Dimethylethyl (tert-butyl) ester: A bulky ester group that improves stability and modulates solubility .
- Stereochemistry: The [3R-(3R,4S,5R*)] configuration specifies chiral centers critical for biological interactions, such as enzyme binding or receptor selectivity .
This compound is likely an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or peptide-based therapeutics, given its protective groups and stereochemical complexity.
Properties
Molecular Formula |
C22H35NO5 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S,5R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |
InChI |
InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18-,20+/m1/s1 |
InChI Key |
PCUHBNWYHLQSBO-POAQFYNOSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Amine Protection via Carbamate Formation
The methylamino group at position 4 is protected early in the synthesis to prevent undesired side reactions. The carboxybenzyl (Cbz) group, introduced via benzyl chloroformate (CbzCl), is preferred for its stability under diverse conditions and orthogonal deprotection profile.
Procedure :
- The methylamine precursor is treated with CbzCl (1.1 equiv) in the presence of a mild base (sodium bicarbonate, 2.0 equiv ) in a tetrahydrofuran (THF)/water biphasic system at 0–5°C.
- The reaction is stirred for 6–8 hours, yielding the Cbz-protated intermediate with >90% efficiency.
Critical Considerations :
Backbone Assembly: Installing Methoxy and Methyl Groups
The heptanoic acid backbone is constructed through a sequence of alkylation and oxidation reactions. Key steps include:
Methoxy Group Introduction :
- Williamson Ether Synthesis : Treatment of a hydroxyl-bearing intermediate with methyl iodide (CH₃I, 1.2 equiv ) and silver oxide (Ag₂O ) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.
Methyl Group Installation :
Esterification with tert-Butyl Alcohol
The carboxylic acid is converted to its tert-butyl ester to enhance stability and solubility. Two predominant methods are employed:
Method A: Acid Chloride Route
- Chlorination : The heptanoic acid derivative is treated with thionyl chloride (SOCl₂, 2.0 equiv) under reflux for 3 hours.
- Esterification : The resultant acid chloride is reacted with tert-butanol (3.0 equiv) in dichloromethane (DCM) with pyridine (1.5 equiv) as a scavenger. Yield: 85–92%.
Method B: Direct Coupling
Stereochemical Control
The [3R,4S,5R*] configuration is achieved through a combination of chiral auxiliaries and asymmetric catalysis:
Chiral Auxiliary Approach :
- A menthol-derived auxiliary is temporarily attached at position 3, directing the stereochemistry during methoxy group installation. The auxiliary is removed via hydrolysis post-alkylation.
Asymmetric Hydrogenation :
- A rhodium-(R)-BINAP catalyst selectively reduces a ketone intermediate at position 5, establishing the R configuration with 98% enantiomeric excess (ee).
Optimization and Industrial Scale-Up
Reaction Condition Optimization
Purification Techniques
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes diastereomeric impurities.
- Crystallization : Recrystallization from ethanol/water yields >99% pure product.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride Route | High efficiency | SOCl₂ handling hazards | 92 | 98 |
| DCC Coupling | Mild conditions | Costly reagents | 84 | 95 |
| Asymmetric Hydrogenation | Excellent ee | Requires specialized catalyst | 90 | 97 |
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of structurally related compounds, emphasizing substituents, stereochemistry, and applications:
Key Differences and Implications
Substituents at Position 4: The target compound’s Cbz-protected methylamino group ([methyl[(phenylmethoxy)carbonyl]amino]) distinguishes it from analogs with unprotected methylamino (e.g., ) or Boc-protected amino groups (e.g., ). The Cbz group offers orthogonal protection in multi-step syntheses but requires hydrogenolysis for deprotection, unlike acid-labile Boc groups .
Stereochemical Impact :
- The [3R-(3R,4S,5R*)] configuration contrasts with the (3R,4S,5S) isomer in . Such stereochemical variations can drastically alter binding affinity to biological targets. For example, dolaisoleucine derivatives rely on precise stereochemistry for microtubule-disrupting activity .
Ester Group Functionality :
- The tert-butyl ester in the target compound enhances metabolic stability compared to methyl or ethyl esters, as seen in and . This group is resistant to hydrolysis under physiological conditions, making it suitable for prodrug strategies.
Synthetic Routes :
- Microwave-assisted coupling (as in ) or carbamate-forming reactions () are plausible methods for synthesizing the target compound. In contrast, analogs like those in use click chemistry or enzymatic assays for assembly.
Physicochemical Properties
| Property | Target Compound | (3R,4S,5S)-Methylamino Analog | 4-Boc-amino Analog |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (predicted) | 349.9 g/mol | 547.68 g/mol |
| Boiling Point | ~700°C (predicted) | N/A | 699.5°C (predicted) |
| Density | 1.154 g/cm³ | N/A | 1.154 g/cm³ |
| Solubility | Low aqueous solubility (tert-butyl ester) | Moderate (HCl salt improves solubility) | Low (triphenylethyl ester) |
| pKa | ~12.01 (amine proton) | ~8.5 (protonated methylamino) | ~12.0 (Boc-protected amine) |
Q & A
Basic Research Questions
What synthetic strategies are recommended for achieving the stereochemical configuration of this compound, particularly the [3R-(3R,4S,5R*)] configuration?**
- Methodology :
- Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) to control stereocenters during esterification or amide bond formation .
- Employ protective group strategies for the methoxy and phenylmethoxycarbonylamino substituents. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyl intermediates, while benzyloxycarbonyl (Cbz) groups stabilize amines .
- Verify stereochemical outcomes via X-ray crystallography or NMR-based Mosher ester analysis .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodology :
- Perform high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) to resolve enantiomeric impurities .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode with <2 ppm error tolerance) .
- Analyze 1H/13C NMR for characteristic signals:
- δ 1.2–1.4 ppm (tert-butyl ester protons),
- δ 3.3–3.5 ppm (methoxy group),
- δ 5.1–5.3 ppm (phenylmethoxy carbonyl protons) .
Q. What are the critical physicochemical properties (e.g., solubility, stability) to assess for this compound in biological assays?
- Methodology :
- Measure logP via reverse-phase HPLC (C18 column, methanol/water gradient) to predict membrane permeability .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., ester hydrolysis, oxidation of methoxy groups) .
- Use dynamic light scattering (DLS) to evaluate aggregation in aqueous buffers .
Advanced Research Questions
Q. How can the compound’s metabolic stability be evaluated in vitro, particularly regarding esterase-mediated hydrolysis?
- Methodology :
- Incubate the compound with human liver microsomes (HLMs) or plasma esterases at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes .
- Compare hydrolysis rates to control esters (e.g., tert-butyl acetate) to identify structural vulnerabilities .
- Use molecular docking to predict interactions with esterase active sites (e.g., carboxylesterase 1) .
Q. What mechanistic insights exist for the compound’s potential as a prodrug or enzyme inhibitor?
- Methodology :
- Perform enzyme inhibition assays (e.g., fluorescence-based) against target enzymes (e.g., proteases or kinases). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Synthesize analogs with modified substituents (e.g., replacing tert-butyl ester with methyl ester) to study structure-activity relationships (SAR) .
- Validate binding modes via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can enantiomeric impurities impact biological activity, and what separation techniques are effective?
- Methodology :
- Test enantiomers in cell-based assays (e.g., IC50 comparisons in cancer cell lines) to quantify potency differences .
- Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralcel OD-H) for high-resolution separation .
- Apply vibrational circular dichroism (VCD) to assign absolute configurations of isolated enantiomers .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
